molecular formula C9H9NO B14695773 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde CAS No. 35105-37-4

9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde

Cat. No.: B14695773
CAS No.: 35105-37-4
M. Wt: 147.17 g/mol
InChI Key: CASBVOFBHUIQGF-UHFFFAOYSA-N
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Description

9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The presence of the nitrogen atom in the bicyclic framework imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde typically involves cycloaddition reactions. One common method is the cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with terminal alkynes and 1,4-butynediol . This reaction is carried out under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphenylphosphinoethane (dppe), zinc, and zinc iodide. The reaction yields the desired azabicyclic compounds in high yields (79-95%).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic framework can act as a nucleophile, participating in various biochemical pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anatoxin-a: A potent neurotoxin with a similar bicyclic structure.

    Pinnamine: Another bicyclic compound with significant biological activity.

    Bis-homoepibatidine: Known for its pharmacological properties as a nicotinic acetylcholine receptor agonist.

Uniqueness

9-Azabicyclo[421]nona-2,4,7-triene-9-carbaldehyde is unique due to its specific structural features and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

35105-37-4

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde

InChI

InChI=1S/C9H9NO/c11-7-10-8-3-1-2-4-9(10)6-5-8/h1-9H

InChI Key

CASBVOFBHUIQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC(N2C=O)C=C1

Origin of Product

United States

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